N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide
Description
Properties
Molecular Formula |
C17H14N2O4S3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14N2O4S3/c1-23-14-10-6-5-7-12(14)11-15-16(20)19(17(24)25-15)18-26(21,22)13-8-3-2-4-9-13/h2-11,18H,1H3/b15-11- |
InChI Key |
LDSYIVRGPURHHH-PTNGSMBKSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Under Microwave Irradiation
The Z-configured arylidene-thiazolidinone is synthesized via a base-catalyzed condensation between rhodanine (2-thioxo-thiazolidin-4-one) and 2-methoxybenzaldehyde . Microwave irradiation significantly enhances reaction efficiency:
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Glacial acetic acid | |
| Base | Piperidine (0.1 eq) + sodium acetate (1 eq) | |
| Temperature | 100–120°C (microwave) | |
| Reaction Time | 10–30 minutes | |
| Yield | 62–98% |
This method exclusively yields the Z-isomer due to thermodynamic control, as confirmed by -NMR coupling constants ().
Conventional Thermal Conditions
For substrates incompatible with microwave irradiation, classical heating in refluxing acetic acid (6–12 hours) achieves moderate yields (26–45%).
Sulfonylation at the N-3 Position
Sulfur/Nitrogen Displacement Reaction
The thiazolidinone’s 2-thioxo group is replaced by benzenesulfonamide via nucleophilic substitution. Benzenesulfonyl chloride reacts with the deprotonated nitrogen under basic conditions:
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) or dichloromethane (DCM) | |
| Base | Triethylamine (2 eq) | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 4–8 hours | |
| Yield | 55–70% |
Mechanistic Insight :
Alternative Sulfonylation via Amine Intermediates
In some protocols, the 2-thioxo group is first converted to a primary amine (e.g., using hydrazine), followed by sulfonylation. However, this two-step approach is less efficient (overall yield: 40–50%) and risks side reactions.
Stereochemical Control and Characterization
Z-Isomer Selectivity
The Knoevenagel condensation inherently favors the Z-isomer due to steric hindrance between the aryl group and thiazolidinone oxygen in the transition state. Nuclear Overhauser Effect (NOE) spectroscopy confirms the Z-configuration through spatial proximity between the aryl proton and thiazolidinone C4-H.
Spectroscopic Validation
-
-NMR : Aromatic protons at δ 7.2–7.8 ppm (benzene and methoxybenzylidene), with a singlet for the exocyclic double bond (δ 6.8–7.0 ppm).
-
-NMR : Carbonyl signals at δ 170–175 ppm (C4=O), 165–170 ppm (C2=S).
Optimization Challenges and Solutions
Byproduct Formation During Sulfonylation
Competing N-alkylation or S-alkylation may occur if the thiazolidinone’s nitrogen or sulfur is insufficiently activated. Mitigation strategies include:
Solvent Selection for Condensation
Polar aprotic solvents (e.g., DMF) improve solubility but may reduce Z-selectivity. Glacial acetic acid remains optimal for balancing yield and stereochemical control.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Z-Selectivity | Purity |
|---|---|---|---|---|
| Microwave-assisted | AcOH, piperidine, 120°C | 85–90% | >99% | >95% |
| Conventional heating | AcOH, 12 h reflux | 45–50% | >99% | 90–95% |
| Two-step sulfonylation | THF, TEA, 8 h | 40–50% | >99% | 85–90% |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance heat transfer during the exothermic Knoevenagel step. Green chemistry principles advocate replacing acetic acid with biobased solvents (e.g., cyclopentyl methyl ether) without compromising yield .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The benzylidene and benzenesulfonamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry
N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide has garnered attention for its potential therapeutic properties:
- Antimicrobial Activity : Studies indicate significant antimicrobial effects against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) for related compounds ranges from 10.7 to 21.4 μmol/mL, showcasing their potential as antimicrobial agents.
- Anticancer Properties : Research is ongoing to evaluate the compound's efficacy against different cancer cell lines. Its ability to modulate specific molecular targets involved in cancer progression is of particular interest.
Chemical Research
The compound serves as a valuable building block for synthesizing more complex molecules and studying reaction mechanisms:
- Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and substitution, allowing chemists to explore new synthetic pathways or functionalize existing structures.
Material Science
In industrial applications, this compound can be utilized in the development of new materials with specific properties such as conductivity or catalytic activity. Its unique structure may contribute to enhanced material characteristics.
Antimicrobial Activity Case Study
A study on thiazolidinone derivatives demonstrated that certain analogues exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications to the benzylidene group influenced the antimicrobial potency significantly.
Anticancer Activity Case Study
Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines through caspase activation pathways. Further research is required to elucidate the precise mechanisms involved and optimize its therapeutic potential.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can result in inhibition or activation of the target, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural features, synthesis yields, and physical properties of the target compound with structurally analogous derivatives:
Key Observations :
- Substituent Effects :
- Synthesis Yields :
Physicochemical Properties
- Melting Points: Derivatives with polar substituents (e.g., hydroxy, methoxy) exhibit higher melting points (186–207°C) compared to non-polar analogues (147–160°C) .
- Stereochemistry : The Z-configuration of the benzylidene group is critical for bioactivity, as seen in analogues like ML302 .
Computational and Crystallographic Data
- Structural Analysis : Software like SHELXL () and ORTEP-3 () are used to confirm Z/E configurations and hydrogen-bonding patterns, essential for understanding interaction mechanisms .
- Hydrogen Bonding : The thioxo group at the 2-position and sulfonamide nitrogen participate in hydrogen bonding, influencing crystal packing and target binding .
Biological Activity
N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide, also referred to as 2-Hydroxy-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H14N2O4S2
- Molecular Weight : 386.44 g/mol
- CAS Number : 6358585
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating a series of thiazolidinone derivatives found that certain analogues demonstrated potent antimicrobial effects against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) for these compounds ranged from 10.7 to 21.4 μmol/mL, showcasing their potential as antimicrobial agents .
Antitumor Activity
Thiazole-bearing compounds have been extensively studied for their anticancer properties. The structure–activity relationship (SAR) analysis revealed that modifications in the thiazole ring significantly influence cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions on the phenyl ring showed enhanced activity against human glioblastoma and melanoma cells . The presence of electron-donating groups like methoxy enhances the cytotoxic potential of these compounds .
The biological activity of this compound may involve several mechanisms:
- Gene Regulation : It is suggested that this compound can regulate cellular genes such as c-myc and c-fos, which are crucial in cell proliferation and differentiation .
- Inflammatory Response Modulation : It may suppress NF-kappa-B activation while activating AP-1, thereby influencing inflammatory responses .
- Cell Cycle Interruption : The compound appears to repress CDKN1A, disrupting normal cell cycle regulation .
Study on Antimicrobial Activity
In a comparative study of various thiazolidinone derivatives, it was found that N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl] derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The most active compound in this series was noted to have an MIC value comparable to standard antibiotics .
Antitumor Efficacy
Another investigation into thiazole derivatives highlighted that those with methoxy substitutions showed significant cytotoxic effects against A431 and Jurkat cell lines, with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin . The study emphasized the importance of substituent groups in enhancing the anticancer activity of these compounds.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what methodological considerations are critical for optimizing yield?
The synthesis involves a multi-step process:
- Step 1 : Condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate.
- Step 2 : Cyclization with chloroacetic acid under basic conditions to construct the thiazolidinone core.
- Step 3 : Sulfonation using benzenesulfonyl chloride to introduce the sulfonamide group. Key considerations :
- Temperature control (60–80°C for cyclization) and solvent selection (DMF or ethanol) significantly impact reaction efficiency .
- Purification via column chromatography or recrystallization improves purity (>95% by HPLC).
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR : and NMR identify functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, thioxo carbon at δ 180–185 ppm).
- X-ray crystallography : Resolves Z-configuration of the benzylidene moiety and confirms planarity of the thiazolidinone ring. Tools like SHELXL and ORTEP-3 are recommended for refinement .
- Mass spectrometry : ESI-MS provides accurate molecular weight confirmation (e.g., [M+H] at m/z 451.04) .
Q. What primary biological activities have been reported, and what assay methodologies are used?
- Antimicrobial activity : Tested via broth microdilution (MIC values: 2–8 µg/mL against S. aureus and E. coli).
- Anticancer potential : MTT assays show IC values of 10–25 µM in HeLa and MCF-7 cell lines .
- Anti-inflammatory effects : COX-2 inhibition measured via ELISA (60–70% inhibition at 50 µM) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data across studies?
- Methodological harmonization : Standardize assay protocols (e.g., cell line passage number, serum concentration).
- Structural validation : Confirm compound purity and stereochemistry using XRD or 2D NMR to rule out batch variations .
- Mechanistic follow-up : Use siRNA knockdown or enzyme kinetics to verify target specificity (e.g., COX-2 vs. 5-lipoxygenase) .
Q. What strategies optimize synthetic yield when scaling up for in vivo studies?
- Catalyst screening : Transition metal catalysts (e.g., CuI) improve cyclization efficiency by 20–30% .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction time (2 hours vs. 8 hours in batch) .
- Table : Comparison of reaction conditions
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Yield | 55–65% | 75–85% |
| Reaction Time | 8 hours | 2 hours |
| Purity | 90–95% | >98% |
Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The sulfonamide group shows strong hydrogen bonding with Arg120 .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with logP and IC values.
- MD simulations : Assess stability of the Z-benzylidene conformation in aqueous environments (GROMACS) .
Q. What are the best practices for resolving spectral ambiguities in structural analysis?
- 2D NMR techniques : NOESY confirms spatial proximity of the benzylidene and thiazolidinone protons.
- Isotopic labeling : -labeling clarifies sulfonamide nitrogen environments in complex mixtures .
- Hybrid spectroscopy : Combine FT-IR (C=O stretch at 1680 cm) with Raman for cross-validation .
Data Contradiction Analysis
Q. Why do antimicrobial activities vary between Gram-positive and Gram-negative bacteria?
- Membrane permeability : The compound’s hydrophobicity (logP = 2.5) favors penetration into Gram-positive membranes.
- Efflux pumps : Gram-negative bacteria (e.g., P. aeruginosa) may expel the compound via AcrAB-TolC systems.
- Validation approach : Use efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms .
Methodological Recommendations
Q. How to design experiments to validate apoptosis induction in cancer cells?
Q. What in silico tools predict metabolic stability for this compound?
- SwissADME : Predicts CYP450 metabolism (major sites: methoxy and sulfonamide groups).
- MetaSite : Identifies potential glucuronidation at the thiazolidinone oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
